

A Technical Guide to Commercial Allyltriethoxysilane: Suppliers, Purity, and Application Considerations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriethoxysilane**

Cat. No.: **B1265875**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Allyltriethoxysilane (CAS No. 2550-04-1), a versatile organosilane, is a critical reagent in various scientific and industrial applications, including as a coupling agent, cross-linking agent, and surface modifier.^[1] Its efficacy in these roles is intrinsically linked to its purity. This technical guide provides an in-depth overview of commercially available **Allyltriethoxysilane**, focusing on suppliers, purity grades, and the analytical methods used for its characterization. Furthermore, it delves into the implications of purity on specific applications and offers a logical framework for selecting the appropriate grade for your research and development needs.

Commercial Suppliers and Purity Grades

A range of chemical suppliers offer **Allyltriethoxysilane**, typically with purity levels of 97% or ≥96% as determined by Gas Chromatography (GC).^{[2][3]} Key suppliers in the market include:

- Thomas Scientific: Offers a 97% purity grade.
- Thermo Scientific Chemicals (formerly Alfa Aesar): Provides a 97% purity grade.^[4]
- Sigma-Aldrich: Supplies a 97% purity grade.^[3]
- CP Lab Safety: Offers a minimum of 96% purity as determined by GC.^[2]

- Gelest: Provides a 97% purity grade and highlights its use in microparticle surface modification and as an adhesion promoter.[4]
- Alfa Chemistry: Lists a 97% purity grade.

The table below summarizes the offerings from these prominent suppliers.

Supplier	Stated Purity	Analytical Method
Thomas Scientific	97%	Not specified
Thermo Scientific	≥96.0%	GC
Sigma-Aldrich	97%	Not specified
CP Lab Safety	min 96%	GC
Gelest	97%	Not specified
MySkinRecipes	96.5-100%	Not specified

Analytical Characterization and Impurity Profile

The primary method for determining the purity of **Allyltriethoxysilane** is Gas Chromatography (GC), which separates and quantifies the components of the sample.[2] In addition to GC, other spectroscopic techniques are employed for structural confirmation and identification:

- Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of characteristic functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR, ^{13}C NMR, ^{29}Si NMR): Provides detailed structural information and can be used to identify and quantify impurities.

While specific Certificates of Analysis (CoA) for **Allyltriethoxysilane** with detailed impurity breakdowns are not readily publicly available, common impurities in similar organosilanes can be inferred from their synthesis and handling. Potential impurities may include:

- Starting materials and by-products: Residual reactants from the synthesis process.
- Partially hydrolyzed species: Formed by exposure to moisture.

- Oligomeric species: Resulting from self-condensation.
- Other silane impurities: Such as tetraethoxysilane.

The presence of these impurities can significantly impact the performance of **Allyltriethoxysilane** in various applications.

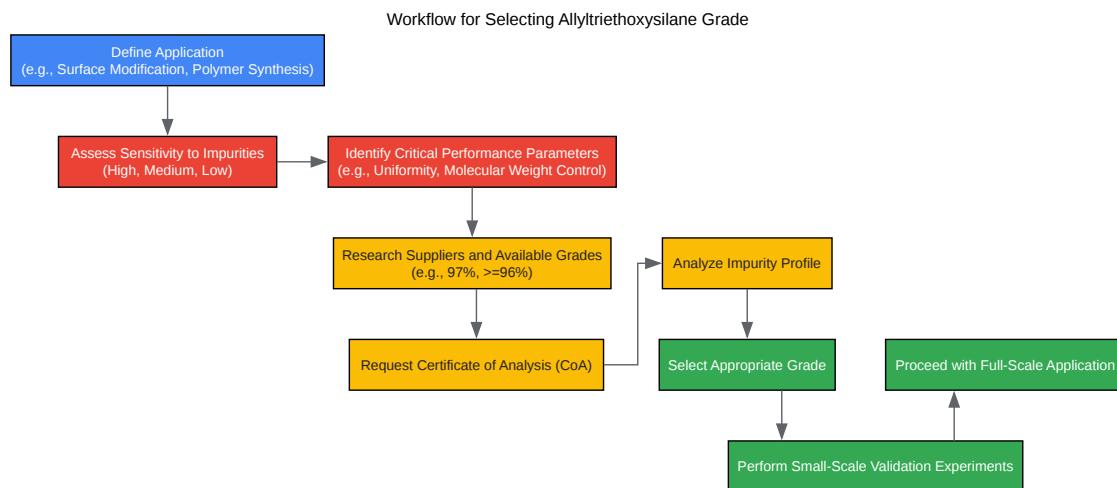
Impact of Purity on Key Applications

The requisite purity of **Allyltriethoxysilane** is dictated by the sensitivity of the intended application.

Surface Modification of Nanoparticles

In the surface functionalization of nanoparticles, such as silica, the purity of the silane is critical for achieving a uniform and stable monolayer. Impurities can lead to incomplete or uneven surface coverage, affecting the hydrophobicity, dispersibility, and subsequent functionalization of the nanoparticles. For instance, in the preparation of functionalized silica for drug delivery or diagnostic applications, a high-purity silane ensures reproducible surface chemistry, which is essential for consistent performance.

A general experimental protocol for the surface modification of silica nanoparticles is as follows:


- Dispersion: Disperse the silica nanoparticles in a suitable solvent, such as ethanol.
- Silanization: Add **Allyltriethoxysilane** to the nanoparticle suspension. The reaction is often catalyzed by the addition of a small amount of water or an amine.
- Reaction: Allow the reaction to proceed for a set period, often with stirring and sometimes at elevated temperatures.
- Washing: Centrifuge the mixture to pellet the modified nanoparticles and remove excess silane and by-products.
- Redispersion: Redisperse the washed nanoparticles in a fresh solvent. This washing step is typically repeated multiple times to ensure the removal of any unbound silane.

Polymer Synthesis

In polymer synthesis, particularly in controlled radical polymerization techniques, the purity of monomers and other reagents is paramount.^[5] Impurities in **Allyltriethoxysilane**, when used as a co-monomer or for post-polymerization modification, can act as inhibitors or chain transfer agents, leading to polymers with uncontrolled molecular weights, broad molecular weight distributions, and undesirable side reactions.^{[6][7]} This can compromise the mechanical, thermal, and optical properties of the resulting polymer.

Selecting the Appropriate Grade of **Allyltriethoxysilane**: A Logical Workflow

The selection of an appropriate grade of **Allyltriethoxysilane** requires careful consideration of the application's sensitivity to impurities and the desired outcome. The following workflow, represented as a DOT graph, provides a logical approach to this selection process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. calpaclab.com [calpaclab.com]

- 3. 烯丙基三乙氧基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ALLYLTRIETHOXYSILANE | [gelest.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- To cite this document: BenchChem. [A Technical Guide to Commercial Allyltriethoxysilane: Suppliers, Purity, and Application Considerations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265875#commercial-suppliers-and-purity-grades-of-allyltriethoxysilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com